molecular formula C13H14N8 B11096032 3-Phenyl-1H-pyrazole-4-carbaldehyde 4-(4-amino-5-methyl-4H-1,2,4-triazol-3-YL)hydrazone

3-Phenyl-1H-pyrazole-4-carbaldehyde 4-(4-amino-5-methyl-4H-1,2,4-triazol-3-YL)hydrazone

Cat. No.: B11096032
M. Wt: 282.30 g/mol
InChI Key: LRRHTAOCILHCLI-PXNMLYILSA-N
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Description

3-Phenyl-1H-pyrazole-4-carbaldehyde 4-(4-amino-5-methyl-4H-1,2,4-triazol-3-YL)hydrazone is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde 4-(4-amino-5-methyl-4H-1,2,4-triazol-3-YL)hydrazone typically involves multiple steps. One common method starts with the preparation of 3-Phenyl-1H-pyrazole-4-carbaldehyde, which can be synthesized through the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and formylation .

The next step involves the reaction of 3-Phenyl-1H-pyrazole-4-carbaldehyde with 4-amino-5-methyl-4H-1,2,4-triazole-3-hydrazine under appropriate conditions to form the desired hydrazone derivative. This reaction is typically carried out in the presence of a suitable solvent, such as ethanol, and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1H-pyrazole-4-carbaldehyde 4-(4-amino-5-methyl-4H-1,2,4-triazol-3-YL)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to various substituted pyrazole derivatives .

Scientific Research Applications

3-Phenyl-1H-pyrazole-4-carbaldehyde 4-(4-amino-5-methyl-4H-1,2,4-triazol-3-YL)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Phenyl-1H-pyrazole-4-carbaldehyde 4-(4-amino-5-methyl-4H-1,2,4-triazol-3-YL)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1H-pyrazole-4-carbaldehyde 4-(4-amino-5-methyl-4H-1,2,4-triazol-3-YL)hydrazone is unique due to its combination of the pyrazole and triazole rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and other fields .

Properties

Molecular Formula

C13H14N8

Molecular Weight

282.30 g/mol

IUPAC Name

5-methyl-3-N-[(Z)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C13H14N8/c1-9-17-20-13(21(9)14)19-16-8-11-7-15-18-12(11)10-5-3-2-4-6-10/h2-8H,14H2,1H3,(H,15,18)(H,19,20)/b16-8-

InChI Key

LRRHTAOCILHCLI-PXNMLYILSA-N

Isomeric SMILES

CC1=NN=C(N1N)N/N=C\C2=C(NN=C2)C3=CC=CC=C3

Canonical SMILES

CC1=NN=C(N1N)NN=CC2=C(NN=C2)C3=CC=CC=C3

Origin of Product

United States

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